Enhanced Calculated Lipophilicity (XLogP3) and Reduced Donor Count vs. Trifluoroacetyl Analog
In direct comparison to its closest analog, 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone (CAS 306976-65-8), the target acetyl compound presents a lower calculated lipophilicity (XLogP3 = 2.2 vs. 3.1 for the trifluoroacetyl analog) and a significantly reduced molecular weight (289.64 vs. 343.61 g/mol) [1][2]. This results in 0 hydrogen bond donors in both species, but the decreased electron-withdrawing nature of the acetyl group makes the pyrazole ring more nucleophilic for subsequent functionalization [1].
| Evidence Dimension | Calculated Physicochemical Profile (Lipophilicity, Molecular Weight) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; MW = 289.64 g/mol; H-bond Donors = 0 |
| Comparator Or Baseline | 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone (CAS 306976-65-8): XLogP3 = 3.1; MW = 343.61 g/mol; H-bond Donors = 0 |
| Quantified Difference | ΔXLogP3 = -0.9; ΔMW = -53.97 g/mol (~16% reduction) |
| Conditions | Computed by XLogP3 3.0 and PubChem 2.2; properties derived from 2D structure |
Why This Matters
The lower lipophilicity and mass of the acetyl analog can provide superior atom economy and more favorable physicochemical properties (e.g., lower LogP) for early-stage fragment or lead molecules, making it a smarter procurement choice for medicinal chemistry campaigns prioritizing oral bioavailability.
- [1] PubChem. (n.d.). 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone, CID 1480211. National Library of Medicine. View Source
- [2] PubChem. (n.d.). 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone, CID 155262786. National Library of Medicine. View Source
